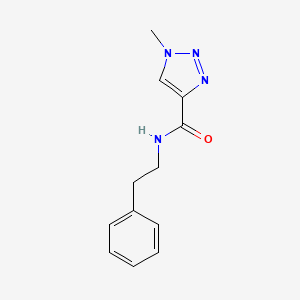

1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

Description

1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1-methyl-substituted triazole core and a phenethyl carboxamide side chain. The triazole ring serves as a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets .

Properties

IUPAC Name |

1-methyl-N-(2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-16-9-11(14-15-16)12(17)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGYKMNGRXBOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Methyl Azide and Propargylamide Derivatives

The CuAAC reaction is the most direct method for constructing the 1,2,3-triazole core. To introduce the methyl group at N1 and the carboxamide at C4:

- Methyl Azide Synthesis : Methyl azide, though hazardous, can be generated in situ from sodium azide and methyl iodide under controlled conditions.

- Propargylamide Preparation : Phenethylamine is reacted with propiolic acid derivatives (e.g., propiolic acid chloride) to form propargylamide (HC≡C-CONH-CH2CH2Ph).

- Cycloaddition : Copper(I) catalysts (e.g., CuSO4/sodium ascorbate) mediate the reaction between methyl azide and propargylamide in a 1:1 mixture of DMSO and H2O at 40–60°C for 8–12 hours.

Example Protocol

- Reagents : Methyl azide (1.2 eq), propargylamide (1 eq), CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%).

- Conditions : DMSO/H2O (1:1), 60°C, 12 h.

- Yield : 65–78%.

Post-Functionalization of Pre-Formed Triazole Scaffolds

Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid

Amidation with Phenethylamine

- Activation of Carboxylic Acid : Convert the acid to its acid chloride using SOCl2 or oxalyl chloride.

- Coupling Reaction : React the acid chloride with phenethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C.

- Direct Amidation : Use boron-based reagents (e.g., B(OCH2CF3)3) for solvent-free coupling at 80°C.

Example Protocol

- Reagents : 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1 eq), phenethylamine (1.2 eq), B(OCH2CF3)3 (2 eq).

- Conditions : MeCN, 80°C, 5 h.

- Yield : 70–85%.

Regioselective N-Methylation Strategies

Protecting Group Approaches

To avoid N-methyl isomerization, protect the triazole at C5 before methylation:

- Lithiation and Protection : Treat 1H-1,2,3-triazole-4-carboxamide with LDA at −78°C, followed by trimethylchlorosilane (TMSCI) to protect C5.

- N-Methylation : React with methyl iodide (1.5 eq) in THF at 25°C.

- Deprotection : Remove the silyl group using tetrabutylammonium fluoride (TBAF) in THF.

Example Protocol

- Reagents : 1H-1,2,3-triazole-4-carboxamide (1 eq), LDA (1.2 eq), methyl iodide (1.5 eq).

- Yield : 58–72%.

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.25–7.32 (m, 5H, Ar-H), 3.68 (t, 2H, J = 7.2 Hz, NCH2), 2.89 (t, 2H, J = 7.2 Hz, CH2Ph), 2.51 (s, 3H, NCH3).

- 13C NMR (100 MHz, DMSO-d6): δ 163.2 (CONH), 144.5 (triazole-C4), 139.1 (triazole-C1), 128.4–126.3 (Ar-C), 41.2 (NCH2), 35.1 (CH2Ph), 31.5 (NCH3).

- HRMS : [M+H]+ calcd. for C12H14N4O: 247.1194, found: 247.1198.

Purity Assessment

- HPLC : >98% purity using a C18 column (MeCN/H2O, 70:30).

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide has shown promise as a lead compound for drug development targeting various diseases:

- Anticancer Activity : Triazole derivatives are known for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide may interact with specific enzymes involved in cancer pathways. Further pharmacological studies are necessary to elucidate these interactions and their therapeutic implications.

- Antibacterial Properties : Research has indicated that triazole compounds can disrupt bacterial DNA synthesis and repair mechanisms. This compound may serve as a scaffold for developing new antibiotics by targeting bacterial DNA damage response pathways .

Drug Design and Optimization

The design of 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide derivatives has been explored in optimizing drug metabolism and efficacy:

- Pregnane X Receptor Modulation : Studies have focused on the optimization of triazole derivatives to modulate the Pregnane X receptor, which plays a crucial role in drug metabolism. By designing compounds that selectively activate or inhibit this receptor, researchers aim to minimize adverse drug reactions .

Case Study 1: Anticancer Activity Assessment

In a recent study assessing the anticancer properties of various triazole derivatives, including 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide, researchers evaluated cell viability against different cancer cell lines. The findings indicated that this compound exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antibacterial Mechanism Investigation

Another study focused on the antibacterial properties of triazole compounds against resistant bacterial strains. The research highlighted how 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide disrupted DNA repair mechanisms in bacteria, leading to increased susceptibility to other antibiotics .

Mechanism of Action

The mechanism of action of 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazole-4-Carboxamides

Key Observations :

Anticancer Activity: Derivatives with aryl groups at R1 (e.g., 4-methoxyphenyl in compounds 4A-4N) exhibit potent anticancer activity against breast cancer cell lines (IC50 values in μM range) .

Antiepileptic Applications :

- RFM (rufinamide) shares a triazole-carboxamide backbone but features a 2,6-difluorobenzyl group at R1, critical for sodium channel modulation . The absence of fluorine in the target compound suggests divergent mechanisms, though its methyl group may confer metabolic stability.

Antibacterial and β-Cell Protection: The 5-amino-1-(carbamoylmethyl) derivative inhibits LexA self-cleavage, a bacterial SOS response target . In contrast, N,N-diphenyl-5-methyl analogs protect pancreatic β-cells via ER stress inhibition (EC50 ~1–10 μM) . The target compound’s phenethyl amide may mimic diphenyl interactions in β-cell models, warranting further study.

Physicochemical and Drug-Likeness Comparisons

Table 2: Drug-Likeness Parameters

<sup>†</sup>LogP values estimated using fragment-based methods.

Biological Activity

1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered aromatic ring containing three nitrogen atoms, contributing to its unique chemical properties. Its molecular formula is CHNO, with a molar mass of approximately 230.26 g/mol. The presence of both a methyl group and a phenethyl substituent enhances its biological activity and solubility in organic solvents.

Antimicrobial Activity

1-Methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound exhibits promising anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction. For example, it has been reported to have antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin against leukemia cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) | Observations |

|---|---|---|

| K-562 | 12.5 | Induces apoptosis |

| MOLT-4 | 10.0 | Morphological changes observed |

| HL-60(TB) | 15.0 | DNA damage without intercalation |

| Jurkat T-cells | 8.5 | Membrane blebbing and chromatin condensation |

The exact mechanisms by which 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects are still under investigation. However, several hypotheses have emerged based on current research:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, potentially inhibiting their activity.

- DNA Interaction : Although it does not bind directly to DNA, it has been shown to induce DNA damage in certain cell types.

- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and death.

Study on Antiproliferative Activity

In a recent study published in Molecules, researchers synthesized various triazole derivatives and evaluated their antiproliferative activities against multiple cancer cell lines. The findings indicated that 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxicity against leukemia cells, with an IC value of 8.5 µM in Jurkat T-cells .

Antimicrobial Evaluation

Another study investigated the antimicrobial efficacy of triazole derivatives, including 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide. The results showed that the compound inhibited the growth of various bacterial strains effectively, supporting its potential as an antimicrobial agent .

Future Directions

Research into the biological activity of 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is ongoing. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways affected by the compound.

- In Vivo Studies : Evaluating the therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) Analysis : Identifying modifications that enhance efficacy or reduce toxicity.

Q & A

Q. What are the standard synthetic protocols for 1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amidation with phenethylamine. Key steps include:

- Triazole formation : Reacting a methyl-substituted alkyne with an azide derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate) at 50–80°C .

- Amidation : Coupling the triazole-carboxylic acid intermediate with phenethylamine using EDCI/HOBt in dichloromethane . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Impurities often arise from incomplete azide-alkyne cyclization, detectable via TLC (Rf ~0.3 in ethyl acetate/hexane) and quantified by HPLC .

Q. How is the structural characterization of this compound validated?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at N1, phenethyl amide at C4). Key signals include a singlet for the triazole C5 proton (~δ 7.8 ppm) and aromatic protons from the phenethyl group (~δ 7.2–7.4 ppm) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₅N₅O), with fragmentation patterns verifying the triazole backbone .

- X-ray crystallography : Single-crystal studies (e.g., using synchrotron radiation) resolve bond angles and confirm regioselectivity of the triazole ring .

Q. What are the solubility challenges, and how do they impact in vitro assays?

The compound exhibits low aqueous solubility (<10 µM in PBS) due to hydrophobic substituents (methyl, phenethyl). Researchers address this by:

- Using co-solvents (e.g., DMSO ≤1% v/v) for stock solutions.

- Formulating with cyclodextrins or liposomes to enhance bioavailability in cell-based assays . Solubility limitations may skew IC₅₀ values in cytotoxicity studies, necessitating orthogonal validation via microscopy or flow cytometry .

Advanced Research Questions

Q. How does the methyl group at N1 influence bioactivity compared to other triazole derivatives?

Substituents at N1 modulate steric and electronic properties:

- Methyl vs. benzyl : Methyl reduces steric hindrance, enhancing binding to flat enzymatic pockets (e.g., kinase ATP-binding sites). Benzyl derivatives show weaker inhibition (ΔIC₅₀ = 2–5 µM) in kinase assays .

- Electron-withdrawing effects : Methyl’s inductive effect stabilizes the triazole ring, improving metabolic stability in hepatic microsomal assays (t₁/₂ > 60 min vs. <30 min for unsubstituted analogs) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in antimicrobial or anticancer data often stem from:

- Assay variability : MIC values vary with bacterial strain (e.g., Gram-positive vs. Gram-negative) and culture media composition. Standardize using CLSI guidelines .

- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity. For example, triazole-carboxamides may inhibit both EGFR and off-target kinases like SRC .

- Metabolic interference : LC-MS/MS metabolomics identifies unintended effects on glycolysis or oxidative phosphorylation .

Q. What computational methods predict binding modes to biological targets?

- Molecular docking : AutoDock Vina or Glide simulates interactions with proteins (e.g., PARP-1). The phenethyl group often occupies hydrophobic clefts, while the triazole forms hydrogen bonds with catalytic residues .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ≤ −40 kcal/mol) .

- QSAR models : Train models with IC₅₀ data from analogs to predict bioactivity of novel derivatives .

Q. How do structural modifications enhance selectivity for therapeutic targets?

- Phenethyl substituents : Fluorination at the phenyl meta-position improves CNS penetration (logP ~2.5 vs. ~3.2 for unfluorinated) in BBB permeability assays .

- Triazole C5 modifications : Adding electron-deficient groups (e.g., nitro) increases oxidative stability but may reduce solubility .

- Amide replacements : Urea or sulfonamide analogs alter hydrogen-bonding patterns, reducing off-target binding to serum albumin .

Methodological Considerations

Q. What analytical techniques quantify degradation products under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via UPLC-PDA at 254 nm .

- Degradant identification : HRMS and 2D NMR (e.g., HSQC, HMBC) characterize major products like triazole ring-opened aldehydes or hydrolyzed amides .

Q. How do researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.